molecular formula C18H19ClF3N5O2 B2998990 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797661-96-1

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2998990
CAS No.: 1797661-96-1
M. Wt: 429.83
InChI Key: HEPGQQNCWHMADG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea (CAS: 1402747-28-7) is a urea derivative with a molecular formula of C₂₄H₂₄ClF₃N₆O₂ and a molecular weight of 520.94 g/mol. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methyl-6-morpholinopyrimidin-2-ylmethyl substituent linked via a urea bridge. The compound is synthesized through a multi-step route with a reported yield of 10.0%, as per LookChem’s analysis of feasible synthetic pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine moiety contributes to improved solubility compared to analogs with non-polar substituents.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5O2/c1-11-8-16(27-4-6-29-7-5-27)26-15(24-11)10-23-17(28)25-12-2-3-14(19)13(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGQQNCWHMADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic Substituents

  • Trifluoromethyl vs. Chloro Groups : The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to the 3-chlorophenyl group in . This may improve membrane permeability and target binding affinity in kinase inhibition assays .
  • Morpholine vs.

Heterocyclic Modifications

  • Thiadiazole vs. Pyrimidine : The thiadiazole-containing analog in replaces the pyrimidine core with a thiadiazole ring, which may alter electronic properties and binding interactions in enzymatic assays.

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